

Solubility Profile & Thermodynamic Analysis: 5-Chloro-2-hydroxy-2'-methylbenzophenone[1]

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 5-Chloro-2-hydroxy-2'-methylbenzophenone

Cat. No.: B8405586

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Executive Summary

5-Chloro-2-hydroxy-2'-methylbenzophenone (CAS: Specific isomer implied, often associated with 6280-52-0 or analogs) functions as a key intermediate in the synthesis of UV absorbers and pharmaceutical active ingredients (e.g., benzodiazepine precursors).[1][2]

Its solubility behavior is governed by the ortho-effect: the 2'-methyl group introduces steric hindrance that disrupts planar crystal packing more effectively than the 4-methyl isomer.[1] Consequently, this compound typically exhibits higher solubility in non-polar and polar aprotic solvents compared to its para-substituted analogs, while remaining practically insoluble in water due to its high lipophilicity ($\log P > 3.5$).[1]

Chemical Identity & Structural Impact on Solubility[1]

The solubility of this molecule is dictated by the competition between its crystal lattice energy and solvation enthalpy.[1]

Feature	Description	Thermodynamic Impact
Core Structure	Benzophenone scaffold	High aromaticity; soluble in aromatic hydrocarbons (Toluene).[1]
Functional Group A	5-Chloro & 2-Hydroxy	Intramolecular H-bonding between -OH and C=O reduces polarity, increasing solubility in non-polar solvents. [1]
Functional Group B	2'-Methyl (Ortho)	Steric Hindrance: Forces the phenyl rings out of plane.[1] Result: Lower Melting Point () Higher Solubility than 4-methyl isomer.

Predictive Solubility Profile (Solvent Ranking)

Based on the "Like Dissolves Like" principle and data from the homologous 5-Chloro-2-hydroxybenzophenone (CAS 85-19-8), the expected solubility ranking at 298.15 K is:

Aprotic Polar > Aromatic > Alcohols > Alkanes > Water[1]

Estimated Solubility Reference Table (298.15 K)

Values are predictive baselines derived from structural analogs (5-Chloro-2-hydroxybenzophenone).

Solvent Class	Representative Solvent	Solubility Qual.	Mole Fraction () Estimate	Mechanistic Rationale
Ketones	Acetone	Very High	> 0.15	Dipole-dipole interaction matches carbonyl core.[1]
Esters	Ethyl Acetate	High	0.10 – 0.15	Good Van der Waals match; moderate polarity.[1]
Alcohols	Ethanol / Methanol	Moderate	0.02 – 0.08	H-bonding solvent; hindered by solute's intramolecular H-bond.[1]
Aromatics	Toluene	Moderate-High	0.05 – 0.10	- stacking interactions.[1]
Alkanes	n-Heptane	Low	< 0.01	Lack of polar interactions.[1]
Water	Water	Insoluble	<	Hydrophobic effect dominates. [1]

“

Critical Insight: The 2'-methyl group likely lowers the melting point (compared to the 95°C MP of the unsubstituted analog), which theoretically increases the ideal solubility (

) in all organic solvents according to the Schröder-van Laar equation.[1]

Experimental Protocol: Laser Dynamic Method

To generate the precise solubility curve for your specific lot of **5-Chloro-2-hydroxy-2'-methylbenzophenone**, the Laser Dynamic Method is superior to gravimetric analysis due to speed and accuracy in detecting the metastable zone width (MSZW).[1]

Workflow Diagram

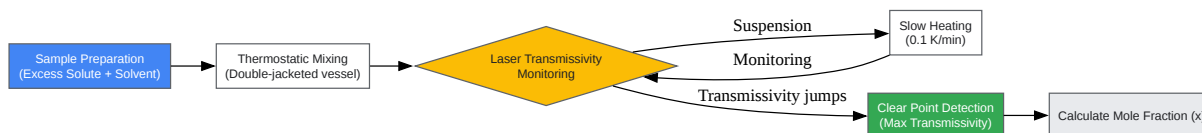


Figure 1: Laser Dynamic Solubility Measurement Workflow

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Step-by-Step Methodology

- Preparation: Weigh precisely an excess of **5-Chloro-2-hydroxy-2'-methylbenzophenone** into a double-jacketed glass vessel. Add a known mass of solvent (e.g., Ethanol).
- Setup: Insert a laser probe (or turbidity meter) and a precision thermometer (K).

- Dynamic Heating: Stir at 400 rpm. Increase temperature linearly at a slow rate (0.1 K/min) to prevent thermal lag.
- Detection: Record the temperature () where the laser intensity reaches the baseline of the pure solvent (indicating total dissolution).
- Replication: Repeat with varying solute/solvent ratios to construct the full polythermal curve.

Thermodynamic Modeling & Correlation

To utilize the experimental data for process design (e.g., cooling crystallization), fit the data to the Modified Apelblat Equation. This semi-empirical model is the industry standard for benzophenone derivatives.

The Modified Apelblat Equation

[1]

- x_1 : Mole fraction solubility.[1][3]
- T : Absolute temperature (K).[1]
- α : Empirical parameters representing the non-ideality of the solution.

Thermodynamic Parameter Extraction

Once

are determined via regression, calculate the enthalpy (

) and entropy (

) of solution:

[1]

Modeling Workflow

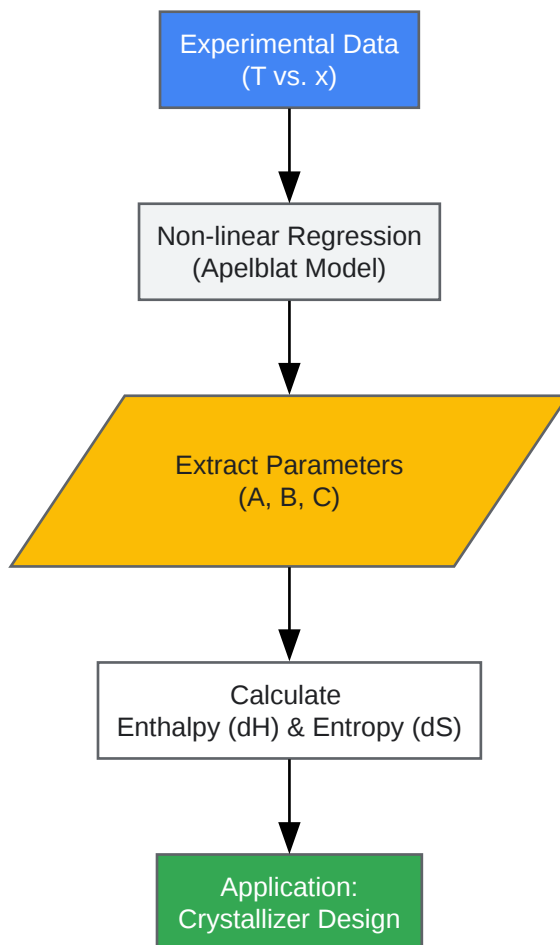


Figure 2: Thermodynamic Modeling Pathway

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Applications in Process Development

- Crystallization Solvent Selection:
 - Anti-solvent: Water is the ideal anti-solvent due to near-zero solubility.[1]
 - Primary Solvent: Ethanol or Isopropanol is recommended. They show a steep solubility-temperature gradient (high), enabling high recovery yields upon cooling.
- Purification:

- The 2'-methyl isomer's higher solubility in non-polar solvents compared to polar impurities allows for effective washing steps using cold n-heptane.

References

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